N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a complex organic compound that features a pyrrole and pyrimidine ring system linked to a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Aminoethyl Chain: The aminoethyl chain is attached to the pyrimidine ring through nucleophilic substitution reactions.
Formation of the Cinnamamide Moiety: The final step involves the formation of the cinnamamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular pathways and mechanisms.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.
Indole Derivatives: Indole-based compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is unique due to its specific combination of pyrrole, pyrimidine, and cinnamamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-9,12-15H,10-11H2,(H,21,25)(H,20,22,23)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUEHCEVXECCK-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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